Enzymatic Potency: >1000-Fold Superiority of AG14361 Over Benzamide-Class PARP Inhibitors
AG14361 exhibits a Ki value of <5 nM against PARP-1 in cell-free assays, which represents a potency improvement of at least 1000-fold (1×10³) relative to the classical benzamide inhibitors that defined the early PARP inhibitor pharmacophore . This differential is directly quantified in the primary discovery publication, where AG14361 (compound 22) was benchmarked against the benzamide scaffold [1].
| Evidence Dimension | PARP-1 inhibition constant (Ki) |
|---|---|
| Target Compound Data | <5 nM |
| Comparator Or Baseline | Benzamide-class PARP inhibitors (Ki values typically in μM range) |
| Quantified Difference | ≥1000-fold greater potency |
| Conditions | Cell-free PARP-1 enzymatic assay; purified human PARP-1 protein |
Why This Matters
This orders-of-magnitude potency differential makes AG14361 the appropriate tool for investigating PARP-1 function at nanomolar concentrations where benzamide inhibitors would be ineffective, reducing required compound quantities and minimizing solvent-related artifacts in cell-based assays.
- [1] Calabrese CR, Almassy R, Barton S, et al. Anticancer chemosensitization and radiosensitization by the novel poly(ADP-ribose) polymerase-1 inhibitor AG14361. J Natl Cancer Inst. 2004;96(1):56-67. View Source
